Product packaging for 2-Amino-2-(naphthalen-2-yl)acetonitrile(Cat. No.:CAS No. 252637-91-5)

2-Amino-2-(naphthalen-2-yl)acetonitrile

Cat. No.: B3255263
CAS No.: 252637-91-5
M. Wt: 182.22 g/mol
InChI Key: ZUHUNJFWSTWMJL-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)acetonitrile (CAS 252637-91-5) is a high-value organic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It features an amino group and a nitrile group attached to the same carbon center, which is bound to a naphthalene ring system, making it a versatile building block in medicinal chemistry. Compounds containing the naphthalene scaffold are extensively investigated for their potential in treating central nervous system (CNS) disorders . Research into novel naphthalene derivatives has shown promise for developing potential antidepressant agents with neuroprotective or neurorestorative mechanisms . As a key synthetic intermediate, this aminonitrile is particularly valuable for accessing more complex molecular structures, such as those found in psychoactive pharmaceuticals. The compound must be handled by trained professionals in a controlled laboratory setting. It is offered exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B3255263 2-Amino-2-(naphthalen-2-yl)acetonitrile CAS No. 252637-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-naphthalen-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUNJFWSTWMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299159
Record name α-Amino-2-naphthaleneacetonitrile
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Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252637-91-5
Record name α-Amino-2-naphthaleneacetonitrile
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Record name α-Amino-2-naphthaleneacetonitrile
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Record name 2-amino-2-(naphthalen-2-yl)acetonitrile
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Synthetic Methodologies for 2 Amino 2 Naphthalen 2 Yl Acetonitrile

Classical Strecker Reaction Approaches and their Adaptation for Naphthyl Substrates

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the preparation of α-amino acids and their nitrile precursors. numberanalytics.comnih.govwikipedia.org This reaction's adaptability makes it a primary choice for synthesizing compounds like 2-Amino-2-(naphthalen-2-yl)acetonitrile, starting from 2-naphthaldehyde (B31174).

Three-Component Condensation Reactions for α-Aminonitriles

The most common adaptation of the Strecker synthesis is a one-pot, three-component reaction. nih.gov This method involves the condensation of an aldehyde, an amine, and a cyanide source to directly form the α-aminonitrile. nih.govmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 2-naphthaldehyde, an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride), and a cyanide donor. masterorganicchemistry.commasterorganicchemistry.com

The versatility of this reaction allows for the use of a wide range of aldehydes and amines, making it a standard approach for generating libraries of α-aminonitriles. nih.govnih.gov While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the reaction is broadly applicable to aromatic aldehydes. For instance, various catalysts have been shown to promote the three-component Strecker reaction for a range of aldehydes and amines, as illustrated in the table below.

Table 1: Catalysts for Three-Component Strecker Synthesis of α-Aminonitriles

Catalyst Aldehyde/Ketone Amine Cyanide Source Solvent Yield (%) Reference
Palladium(II) Complex Various Aldehydes Aliphatic/Aromatic Trimethylsilyl (B98337) cyanide Dichloromethane High nih.govnih.gov
Montmorillonite KSF Various Aldehydes - - - High organic-chemistry.org
β-Cyclodextrin Various Aldehydes - - Water High organic-chemistry.org
No Catalyst Benzaldehyde Aniline KCN Various up to 94% nih.gov

Mechanistic Considerations in Strecker-Type Cyanations

The mechanism of the Strecker reaction is a well-understood, two-stage process. masterorganicchemistry.commasterorganicchemistry.com The initial step involves the reaction between the carbonyl group of the aldehyde (2-naphthaldehyde) and an amine (e.g., ammonia from ammonium chloride). masterorganicchemistry.com

Imine Formation : The aldehyde is first protonated by a mild acid, which enhances its electrophilicity. The amine then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of an iminium ion. masterorganicchemistry.com

Cyanide Addition : The cyanide ion (CN⁻), acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.com This step forms the stable α-aminonitrile product, this compound. masterorganicchemistry.comnrochemistry.com

The reaction is typically promoted by acid, which is necessary for the initial activation of the aldehyde and is consumed if cyanide salts are used to generate hydrogen cyanide in situ. organic-chemistry.org

Utilization of Diverse Cyanide Sources in Strecker Reactions

A variety of cyanide sources can be employed in the Strecker synthesis, with the choice often dictated by safety, reactivity, and reaction conditions. nih.govnrochemistry.com

Hydrogen Cyanide (HCN) : The original Strecker protocol used the highly toxic and volatile hydrogen cyanide. masterorganicchemistry.com

Alkali Metal Cyanides : To avoid handling HCN directly, salts like potassium cyanide (KCN) and sodium cyanide (NaCN) are frequently used, often in buffered aqueous media or in the presence of an acid to generate HCN in situ. nih.govmasterorganicchemistry.comnrochemistry.com

Trimethylsilyl Cyanide (TMSCN) : This is a less toxic and more soluble alternative that is widely used in modern organic synthesis for the cyanation of various functional groups, including imines in Strecker-type reactions. nih.govnih.gov

Acetone (B3395972) Cyanohydrin : This compound can also serve as a source of cyanide. nih.gov

Potassium Ferrocyanide (K₄[Fe(CN)₆]) : As a non-toxic alternative, potassium ferrocyanide has been explored as a cyanide source in transition-metal-catalyzed cyanations. google.com

The selection among these sources depends on the specific catalytic system and the desired reaction conditions, with KCN and TMSCN being common choices for laboratory-scale syntheses. nih.govnih.gov

Metal-Catalyzed Cyanation Strategies

To enhance efficiency, selectivity, and substrate scope, various metal-catalyzed methods for the synthesis of α-aminonitriles have been developed. These strategies can offer milder reaction conditions and improved yields.

Transition Metal Catalysis for α-Cyanation of Amines

Transition metals, particularly palladium, nickel, and ruthenium, have been successfully employed to catalyze cyanation reactions. nih.govd-nb.infotaylorandfrancis.com In the context of the Strecker reaction, a palladium(II) complex has been shown to be an effective Lewis acid catalyst for the three-component synthesis of α-aminonitriles from aldehydes, amines, and TMSCN at room temperature. nih.govnih.gov This approach is applicable to a broad range of substrates, including aromatic aldehydes, which suggests its utility for the synthesis of this compound.

Nickel-catalyzed cyanation reactions have also emerged as a powerful tool, particularly for the conversion of aryl halides and triflates into the corresponding nitriles. google.com While this is a different approach from the direct α-cyanation of an amine or imine, it represents a viable synthetic route to nitrile-containing building blocks. Furthermore, nickel catalysis has been used for the cyanation of α-aryl amines via C-N bond cleavage, providing a direct route to α-aryl nitriles. nih.gov

Ruthenium has also been investigated for catalyzing cyanation reactions, often leveraging its multiple oxidation states. d-nb.info These methods can involve the use of various cyanating agents and have been applied to the synthesis of diverse nitrile compounds. d-nb.info

Table 2: Examples of Transition Metal-Catalyzed Cyanation Reactions

Metal Catalyst Substrate Type Cyanide Source Key Feature Reference
Palladium(II) Complex Aldehydes/Ketones TMSCN Mild, one-pot three-component reaction nih.govnih.gov
Nickel(0) Aryl Halides/Triflates Butyronitrile Uses a less toxic organic nitrile as the cyanating agent google.com
Nickel(0) α-Aryl Amines CO₂/NH₃ Cyanide-free route to α-aryl nitriles via C-N bond cleavage nih.gov
Ruthenium(II) Tertiary Amines TMSCN Photoredox catalysis for α-amino nitrile synthesis d-nb.info

Oxidative Cyanation of Tertiary Amines

An alternative strategy for forming α-aminonitriles is the direct oxidative cyanation of tertiary amines at the α-C-H bond. This method circumvents the need for an aldehyde precursor and instead functionalizes an existing amine. The reaction typically involves an oxidant and a cyanide source, often catalyzed by a transition metal or a photoredox catalyst.

For instance, ruthenium(II) complexes can act as photocatalysts in the visible-light-induced oxidative cyanation of tertiary amines with TMSCN to yield α-aminonitriles. d-nb.info This method provides a direct pathway from a suitable tertiary amine precursor, such as an N,N-dialkyl-1-(naphthalen-2-yl)methanamine, to the corresponding α-aminonitrile. While this approach yields an N-substituted version of the target compound, the substituents can potentially be removed in a subsequent step. This strategy is part of a broader class of reactions that enable the functionalization of otherwise inert C-H bonds.

Emerging Metal-Catalyzed Methods for C(sp³)-H Cyanation

The direct cyanation of C(sp³)-H bonds is a powerful and increasingly studied strategy for synthesizing nitriles, offering a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. rsc.orgtaylorandfrancis.com Transition-metal catalysis, particularly with copper and iron, has been pivotal in this area. taylorandfrancis.comnih.govrsc.org These methods often involve the generation of radical intermediates to facilitate the C-H activation and subsequent C-CN bond formation. nih.gov

Recent developments have focused on overcoming the challenges associated with the stereoselective functionalization of non-acidic C(sp³)-H bonds. nih.gov For instance, a copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine (B1666218) derivatives has been developed, demonstrating the potential to create chiral α-cyanoalkylated amino acids. nih.gov While not specifically detailed for this compound, these emerging techniques represent a frontier in nitrile synthesis. A metal-free protocol using cyanobenziodoxolones as both cyanating agents and oxidants has also been developed for the direct C(sp³)–H cyanation of various substrates, including tertiary amines. rsc.org Another approach involves an iron-catalyzed oxidative synthesis that can lead to α-amino nitriles using 2-pyridylacetonitrile (B1294559) as a novel nitrile source under an oxygen atmosphere. rsc.org

Catalyst SystemSubstrate TypeKey Features
Copper/Photoredox Catalyst Glycine DerivativesEnables asymmetric cyanoalkylation of C(sp³)-H bonds. nih.gov
Iron(III) Chloride N-aryl-substituted tetrahydroisoquinolinesUses an organic nitrile source under oxygen; temperature-controlled. rsc.org
Metal-Free (Cyanobenziodoxolones) Alkanes, Ethers, Tertiary AminesFunctions as both oxidant and cyanide source. rsc.org

Organocatalytic Approaches to α-Aminonitriles

Organocatalysis has emerged as a robust alternative to metal-based catalysis for the synthesis of α-aminonitriles, offering advantages in terms of cost, toxicity, and operational simplicity. mdpi.com These methods are central to producing enantiomerically enriched α-amino acids and their derivatives. mdpi.comrsc.orgnih.gov

Chiral Organocatalyst Development for Aminonitrile Synthesis

The design of effective chiral organocatalysts is crucial for achieving high enantioselectivity in aminonitrile synthesis. nih.gov Structurally rigid, chiral quaternary ammonium salts derived from commercially available (R)- or (S)-binaphthol have been engineered as C(2)-symmetric chiral phase-transfer catalysts. nih.govresearchgate.net Similarly, cinchona alkaloids have been modified to create novel chiral phase-transfer catalysts that have proven highly efficient. organic-chemistry.org These catalysts have been successfully used in the asymmetric synthesis of various amino acid derivatives. nih.govresearchgate.net For example, a cinchonine-derived N-benzimidazolemethyl quaternary ammonium salt has achieved enantiomeric excesses (ee) of 94–99% in the alkylation of N-(diphenylmethylene) glycine tert-butyl ester. organic-chemistry.org Chiral phosphoric acids have also been identified as effective catalysts for asymmetric N-H insertion reactions to produce α-aryl glycines. rsc.orgnih.gov

Catalyst TypeOrigin/ClassApplicationAchieved Enantioselectivity
Quaternary Ammonium Salts (R)- or (S)-BinaphtholAsymmetric synthesis of amino acid derivatives. nih.govresearchgate.netHigh
Quaternary Ammonium Salts Cinchona AlkaloidsEnantioselective alkylation of glycine esters. organic-chemistry.org94-99% ee
Chiral Phosphoric Acid SyntheticAsymmetric N-H insertion into sulfoxonium ylides. rsc.orgnih.govExcellent

Strecker-Type Reactions under Organocatalysis

The Strecker reaction, first discovered in 1850, is a cornerstone of α-aminonitrile synthesis and remains one of the most effective methods for preparing α-amino acids. mdpi.com The reaction typically involves a one-pot combination of an aldehyde or ketone, an amine, and a cyanide source. mdpi.comnih.gov Organocatalytic versions of this reaction have been developed to control stereochemistry. mdpi.comresearchgate.net

A variety of cyanide sources, including potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN), and ethyl cyanoformate, are used in these reactions. mdpi.comresearchgate.net Chiral organocatalysts, such as those based on thiourea (B124793) or squaramide, activate the imine substrate through hydrogen bonding, facilitating the enantioselective addition of the cyanide nucleophile. mdpi.comrsc.org For instance, pseudo-enantiomeric squaramide catalysts have been used for the preparation of chiral α-aminonitriles from ketimines, yielding products with high enantioselectivity. mdpi.com Bifunctional thiourea catalysts have also been employed in the Strecker-type reaction of N,N-dialkylhydrazones, affording hydrazino nitriles with up to 86% ee. rsc.org

Cross-Dehydrogenative Coupling (CDC) Reactions via Organocatalysis

Cross-dehydrogenative coupling (CDC) represents a modern and efficient strategy for forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov In the context of α-aminonitrile synthesis, organocatalytic CDC reactions are a developing field. mdpi.com These reactions typically involve the coupling of an amine with a pronucleophile. nih.gov

While metal catalysts have often been used, metal-free, organocatalytic enantioselective CDC reactions have been reported. nih.gov For example, the coupling of N-carbamoyl cyclic amines with aldehydes has been achieved using this approach. nih.gov A cooperative strategy combining photoredox catalysis with enamine catalysis has enabled the enantioselective aerobic oxidative CDC between glycine derivatives and simple ketones or aldehydes, yielding unnatural α-amino acid derivatives with excellent stereoselectivity (up to >99:1 dr and 97% ee). rsc.org This method involves the photoinduced oxidation of the glycine derivative to an imine, which then undergoes an asymmetric Mannich-type reaction catalyzed by a chiral secondary amine. rsc.org

Palladium-Catalyzed Decarboxylative Coupling Methods for Acetonitrile (B52724) Derivatives

Palladium-catalyzed decarboxylative coupling has become a significant method for forming new carbon-carbon bonds, using carboxylic acids as readily available and stable starting materials. rsc.orgresearchgate.net This strategy has been applied to the synthesis of various compounds, including acetonitrile derivatives. chemicalbook.com

One prominent example is the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides, which provides a high-yield route to arylacetonitriles. chemicalbook.com For the synthesis of 2-(naphthalen-2-yl)acetonitrile, a precursor to the target compound, this method uses 2-chloronaphthalene (B1664065) and a cyanoacetate salt with a palladium catalyst system, achieving a yield of 96%. chemicalbook.com More advanced strategies involve dual catalytic systems, such as combining photoredox catalysis with palladium catalysis, which allows for the decarboxylative coupling of amino acids under mild conditions. nih.gov This dual approach overcomes limitations of traditional thermal decarboxylation by using an iridium photosensitizer to facilitate radical decarboxylation. nih.gov Palladium catalysis has also been employed in decarbonylative dehydration reactions of δ-oxocarboxylic acids to furnish α-vinyl carbonyl compounds, showcasing the versatility of decarboxylative strategies. nih.gov

Alternative Synthetic Pathways

Beyond the specific advanced methods detailed above, several other synthetic routes are available for producing this compound and its precursors. A common and traditional method for synthesizing the key intermediate, 2-naphthylacetonitrile (B189437), involves the reaction of 2-(bromomethyl)naphthalene (B188764) with potassium cyanide. google.comjustia.comgoogle.com The 2-(bromomethyl)naphthalene itself is typically prepared via the bromination of 2-methylnaphthalene. justia.com

Another route to 2-naphthylacetonitrile starts from 2'-acetonaphthone, which undergoes a Willgerodt-Kindler reaction to form 2-naphthylacetic acid. justia.com The acid is then converted to the nitrile. justia.comgoogle.com A one-pot synthesis of 2-amino-2-phenyl acetonitrile, a structural analog, has been described involving the reduction of benzonitrile (B105546) with diisobutylaluminum hydride, followed by the addition of sodium cyanide. prepchem.com While the yield was modest (29%), it demonstrates a direct conversion from a nitrile to an α-aminonitrile. prepchem.com Tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent have also been shown to produce 1-aminonaphthalene-2-carboxylates, indicating novel cyclization strategies for building complex naphthalene (B1677914) systems. rsc.org

Routes via Halogenated Naphthalene Precursors

The synthesis of α-aminonitriles, including this compound, can be effectively achieved starting from halogenated naphthalene precursors. These methods typically involve the initial formation of a key intermediate, which is then converted to the target aminonitrile.

A common strategy begins with the halogenation of 2-methylnaphthalene. googleapis.com This reaction, often carried out via free-radical halogenation, introduces a halogen atom (typically bromine) to the methyl group, yielding 2-(halomethyl)naphthalene, such as 2-(bromomethyl)naphthalene. google.com This intermediate is a versatile precursor for further transformations. For instance, 2-(bromomethyl)naphthalene can be oxidized to form 2-naphthaldehyde. This aldehyde is the critical starting material for the Strecker synthesis, a well-established method for producing α-aminonitriles. wikipedia.orgmdpi.com In the Strecker reaction, the aldehyde reacts with a source of ammonia and cyanide to form the desired this compound. wikipedia.org

Another significant route utilizing halogenated naphthalenes is through palladium-catalyzed cross-coupling reactions. chemicalbook.com Specifically, aryl halides like 2-chloronaphthalene can undergo a decarboxylative coupling with cyanoacetate salts. chemicalbook.com This reaction, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, directly forms a carbon-carbon bond between the naphthalene ring and a cyano-substituted carbon atom, yielding 2-(naphthalen-2-yl)acetonitrile. chemicalbook.com While this method directly produces the acetonitrile derivative, subsequent steps would be required to introduce the amino group at the α-position to arrive at the final target compound.

PrecursorReagent(s)IntermediateProductCatalyst/Conditions
2-MethylnaphthaleneBrominating Agent2-(Bromomethyl)naphthalene2-NaphthylacetonitrileLight irradiation googleapis.com
2-(Bromomethyl)naphthalenePotassium Cyanide-2-NaphthylacetonitrileReaction in a suitable solvent google.com
2-ChloronaphthaleneSodium Cyanoacetate-2-(Naphthalen-2-yl)acetonitrileDi-μ-chlorobis(η3-2-propenyl)dipalladium, Mesitylene, 140 °C chemicalbook.com

Conversion from Naphthylacetic Acid Derivatives

Derivatives of 2-naphthylacetic acid serve as valuable starting materials for the synthesis of this compound. These methods often involve the transformation of the carboxylic acid functionality into the aminonitrile group.

One patented method describes the production of high-purity 2-naphthylacetonitrile from 2-naphthylacetic acid. google.comgoogle.com This process involves reacting 2-naphthylacetic acid with a halogenating agent and sulfamide (B24259) in an organic solvent. google.com The 2-naphthylacetic acid itself can be obtained from 2'-acetonaphthone via the Willgerodt reaction, followed by hydrolysis of the resulting amide. google.com

The conversion of 2-naphthylacetic acid to the target α-aminonitrile requires the introduction of both an amino group and a nitrile at the alpha position, replacing the carboxylic acid group. While direct conversion is complex, multistep sequences are employed. For example, 2-naphthylacetic acid can be derivatized to an intermediate that is more amenable to amination and cyanation. The acid can be used as a scaffold in the synthesis of more complex molecules, including amino acid conjugates. medchemexpress.comnih.gov The synthesis of the corresponding amino acid, amino(naphthalen-2-yl)acetic acid, is a related transformation. chemsrc.combiosynth.com From the amino acid, the α-aminonitrile could potentially be formed through dehydration of the corresponding primary amide, although this is a less common route.

A more direct conceptual pathway involves the conversion of the α-carbon of the naphthylacetic acid derivative. This could entail an α-halogenation followed by nucleophilic substitution with an amino group and subsequent steps to form the nitrile, or a rearrangement reaction that incorporates the necessary functionalities.

Starting MaterialKey TransformationIntermediateFinal Product
2'-AcetonaphthoneWillgerodt ReactionAmide compound2-Naphthylacetic acid google.com
2-Naphthylacetic acidReaction with Halogenating Agent and Sulfamide-2-Naphthylacetonitrile google.com

In Situ Generation of Cyanide Sources in Cyanation Reactions

The cyanation step in the synthesis of α-aminonitriles is critical, and modern synthetic methods often favor the in situ generation of the cyanide source to avoid handling highly toxic hydrogen cyanide (HCN) gas. nrochemistry.com The Strecker synthesis is a prime example where this approach is fundamental. mdpi.comorganic-chemistry.org

In a typical Strecker reaction for preparing this compound from 2-naphthaldehyde, a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) is used. nrochemistry.com The reaction is generally conducted in a buffered aqueous or alcoholic medium. The addition of a mild acid (or the presence of an ammonium salt like ammonium chloride) leads to the in situ formation of small, controlled amounts of HCN in the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com This HCN then reacts with the imine intermediate, which is formed in situ from the condensation of 2-naphthaldehyde and ammonia. wikipedia.orgmasterorganicchemistry.com

Beyond the classical Strecker conditions, other reagents have been developed to serve as cyanide sources. Trimethylsilyl cyanide (TMSCN) is a widely used alternative that is less hazardous than HCN gas. researchgate.netorganic-chemistry.org It can react with imines, often in the presence of a catalyst, to yield α-aminonitriles. organic-chemistry.org Other innovative methods for generating cyanide ions include the use of ethyl cyanoformate or the oxidation of potassium thiocyanate. researchgate.net A recent development has even shown that acetonitrile (CH3CN) can be used as a cyanide source for the synthesis of silver cyanide (AgCN) at room temperature with the assistance of iron salts, demonstrating the ongoing research into safer and more efficient cyanation protocols. nih.gov These methods, which generate the reactive cyanide species directly in the reaction vessel, enhance safety and control over the reaction. nrochemistry.com

Cyanide SourceReaction TypeTypical SubstrateNotes
NaCN / KCNStrecker SynthesisAldehyde/Ketone + AmineHCN is generated in situ in mildly acidic conditions. nrochemistry.comorganic-chemistry.org
Trimethylsilyl Cyanide (TMSCN)Cyanation of IminesImineOften used with a catalyst; considered a safer alternative to HCN gas. organic-chemistry.org
Ethyl CyanoformateCyanationSecondary AminesUsed in a green solvent like methanol (B129727), avoiding acidic media. researchgate.net
Acetonitrile (CH3CN)C-CN bond cleavageSilver Nitrate (for AgCN)Iron salts assist in the cleavage of the C-CN bond to produce cyanide. nih.gov

Stereoselective and Asymmetric Synthesis of 2 Amino 2 Naphthalen 2 Yl Acetonitrile

Enantioselective Strecker Reactions

The Strecker synthesis, first reported in 1850, is a classic multi-component reaction that produces α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source. wikipedia.orguantwerpen.be The reaction proceeds through the formation of an α-aminonitrile after an aldehyde and an amine condense to form an imine, which is then attacked by a cyanide ion. masterorganicchemistry.com This aminonitrile can be subsequently hydrolyzed to yield the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com

The traditional Strecker reaction yields a racemic mixture, meaning it produces equal amounts of both enantiomers. uantwerpen.be To achieve enantioselectivity in the synthesis of a specific chiral compound like 2-Amino-2-(naphthalen-2-yl)acetonitrile, a chiral influence must be introduced into the reaction. This is typically accomplished by using a chiral catalyst or a chiral auxiliary that favors the formation of one enantiomer over the other. The reaction is versatile and can be adapted for a wide array of aldehydes, including aromatic aldehydes like 2-naphthaldehyde (B31174), to produce the desired aminonitrile framework. uantwerpen.begoogle.com The development of such enantioselective variants has transformed the Strecker reaction into a powerful tool for the asymmetric synthesis of amino acids and their derivatives. nih.gov

Chiral Catalyst Design for Asymmetric Transformations

The rational design of chiral catalysts is fundamental to achieving high efficiency and stereoselectivity in asymmetric synthesis. nih.gov For the synthesis of chiral α-aminonitriles, catalysts are designed to create a specific three-dimensional environment around the imine intermediate, which forces the cyanide nucleophile to attack from a preferred direction. This controlled approach leads to the preferential formation of one enantiomer.

Several classes of catalysts have proven effective in asymmetric transformations leading to compounds structurally related to this compound.

Chiral Phosphoric Acids: These Brønsted acids have emerged as powerful catalysts for various asymmetric reactions. In the context of synthesizing polysubstituted chromanes from naphthol derivatives, chiral phosphoric acids have enabled highly enantioselective [4+2] cycloadditions, achieving excellent yields and stereoselectivities (up to >99% ee). nih.gov This demonstrates their effectiveness in controlling the stereochemical environment of reactions involving naphthalene (B1677914) moieties.

Chiral Guanidine Catalysts: Bicyclic chiral guanidines have been successfully employed as catalysts in the enantioselective addition of cyanide to imines. researchgate.net Their rigid structure and specific binding capabilities allow for precise control over the transition state of the reaction.

Chiral Titanium Complexes: Chiral titanium complexes derived from optically pure binaphthol (BINOL) have been used to catalyze carbonyl-ene reactions with high levels of stereocontrol. thieme-connect.de The specific enantiomer of the BINOL ligand used—whether (R)-BINOL or (S)-BINOL—can direct the reaction to produce a desired stereoisomer, highlighting the tunability of metal-based chiral catalysts. thieme-connect.de

The effectiveness of these catalysts hinges on their ability to form a well-defined chiral ion pair or hydrogen-bonding network that guides the reactants into a highly ordered, diastereomeric transition state. nih.gov

Phase-Transfer Catalysis in Asymmetric α-Aminonitrile Synthesis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing enantioenriched compounds under mild, biphasic conditions. nih.gov This method utilizes a chiral phase-transfer catalyst, typically a chiral onium salt or crown ether, to transport a reactant from one phase (e.g., an aqueous phase containing the cyanide salt) to another (e.g., an organic phase containing the imine substrate). nih.govnih.gov

The key to asymmetric induction in PTC is the formation of a chiral ion pair between the catalyst and the transported reactant. nih.gov For α-aminonitrile synthesis, a chiral quaternary ammonium (B1175870) salt, for instance, pairs with the cyanide anion. This chiral complex then delivers the cyanide to the imine in a stereocontrolled manner. Catalysts derived from Cinchona alkaloids have been particularly successful in this role for the synthesis of α-amino acids. dntb.gov.ua The rational design of these catalysts is crucial for creating a well-defined chiral environment that allows the electrophile (the imine) to react in a highly efficient and stereoselective way. nih.gov While challenges remain in their broad industrial application, chiral PTCs represent a dependable strategy for the practical asymmetric synthesis of valuable organic compounds. nih.govnih.gov

Table 1: Examples of Chiral Phase-Transfer Catalyst Types and Applications This table presents catalyst classes used in asymmetric synthesis, illustrating the principles applicable to α-aminonitrile production.

Catalyst Class Common Chiral Scaffold Typical Application Reference
Quaternary Ammonium Salts Cinchona Alkaloids (e.g., Cinchonidine) Asymmetric alkylation of glycine (B1666218) Schiff bases dntb.gov.ua
Quaternary Ammonium Salts L-Tartrate Asymmetric Michael reactions dntb.gov.ua
Spirocyclic Quaternary Ammonium Salts C2-Symmetric Spiro-compounds Asymmetric alkylation of glycinate (B8599266) Schiff bases dntb.gov.ua

Diastereoselective Approaches to Naphthyl α-Amino Nitriles

A diastereoselective approach is an alternative and powerful strategy for obtaining enantiomerically pure compounds. This method involves reacting the substrate with a chiral auxiliary to create a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. Following separation, the chiral auxiliary is cleaved to yield the desired enantiopure product. rsc.orgrsc.org

One common application of this strategy in aminonitrile synthesis involves using a chiral amine in the Strecker reaction. For example, reacting an aldehyde with a chiral amine like (S)- or (R)-1-phenylethylamine generates a chiral imine. researchgate.net The subsequent addition of cyanide is directed by the existing stereocenter of the amine, leading to the preferential formation of one diastereomer of the α-aminonitrile. researchgate.net

A highly effective auxiliary for controlling stereochemistry is a chiral sulfinamide. In the synthesis of complex amino acid derivatives containing naphthyl groups, a chiral sulfinyl group (such as (S)-tert-butylsulfinyl) is attached to the nitrogen atom. nih.gov This forms a chiral sulfonimine from the corresponding aldehyde (e.g., 2-naphthaldehyde). The subsequent nucleophilic addition of cyanide is highly diastereoselective, with the stereochemical outcome being dictated by the configuration of the sulfur center in the auxiliary. nih.govnih.gov

Control of Chirality in α-Aminonitrile Production

The ultimate control of chirality in the synthesis of this compound and related compounds is achieved by the strategic introduction of a chiral element, which can be either a catalyst or a stoichiometric auxiliary. nih.govnih.gov The choice between these methods depends on factors such as substrate scope, desired efficiency, and scalability.

Catalytic Control: In this approach, a substoichiometric amount of a chiral catalyst creates a transient chiral environment that directs the reaction. Asymmetric phase-transfer catalysis and catalysis by chiral Brønsted acids or metal complexes fall into this category. nih.govnih.gov The catalyst is regenerated after each cycle, making this an atom-economical approach.

Auxiliary-Based Control: This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to form a diastereomeric intermediate. nih.gov The inherent chirality of the auxiliary directs subsequent transformations. Chiral sulfinamides are particularly effective, as they can exert profound control over the stereocenter being formed. nih.gov Research has shown that the configuration of the sulfinyl auxiliary ((R) or (S)) directly determines the resulting stereochemistry of the product. nih.govresearchgate.net This powerful directing effect has been used to control not only central chirality but also more complex forms such as orientational and "turbo" chirality in intricate amino acid derivatives. nih.govnih.gov After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

Table 2: Comparison of Strategies for Chirality Control

Strategy Description Advantages Disadvantages Reference
Enantioselective Catalysis A chiral catalyst creates a chiral environment to favor one enantiomeric pathway. High atom economy (catalyst is recycled); directly produces the enantiomer. Catalyst development can be complex; may require optimization for each substrate. nih.govnih.gov

| Diastereoselective (Auxiliary) Synthesis | A chiral auxiliary is attached to the substrate, creating diastereomers that are separated before the auxiliary is removed. | Often high diastereoselectivity; robust and predictable outcomes; separable products. | Not atom-economical (stoichiometric auxiliary); requires extra steps for attachment and removal. | nih.govnih.gov |

An In-Depth Look at the Formation of this compound

The synthesis of α-aminonitriles is a cornerstone of organic chemistry, providing essential precursors for amino acids and various nitrogen-containing heterocyclic compounds. Among these, this compound stands out as a key intermediate, incorporating the bulky and electronically significant naphthalene moiety. Understanding the mechanistic pathways that lead to its formation is crucial for optimizing existing synthetic routes and developing novel, more efficient methods. This article provides a detailed examination of the reaction mechanisms involved in the synthesis of this specific compound.

Reaction Mechanisms and Pathways of 2 Amino 2 Naphthalen 2 Yl Acetonitrile Formation

The formation of 2-Amino-2-(naphthalen-2-yl)acetonitrile is primarily achieved through the multicomponent Strecker reaction, which involves an aldehyde, an amine source, and a cyanide source. Variations of this reaction, including organocatalyzed and metal-catalyzed versions, have been developed to improve efficiency and control stereoselectivity. Furthermore, alternative pathways involving C-H activation and palladium-catalyzed cyanations offer different mechanistic approaches to related structures.

The classical Strecker synthesis is a one-pot reaction that converts an aldehyde into an α-aminonitrile. organic-chemistry.org For the synthesis of this compound, the starting aldehyde is 2-naphthaldehyde (B31174). The reaction typically uses ammonia (B1221849) as the amine source and a cyanide salt, such as potassium cyanide (KCN), which generates the cyanide nucleophile. masterorganicchemistry.com

The mechanism proceeds in two main stages:

Imine Formation: The reaction begins with the activation of the carbonyl group of 2-naphthaldehyde. In the presence of a mild acid (often from an ammonium (B1175870) salt like NH₄Cl), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Ammonia (NH₃), a nucleophile, then attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a geminal amino alcohol (specifically, 1-amino-1-(naphthalen-2-yl)methanol). Subsequent proton transfer from the nitrogen to the oxygen atom forms a better leaving group, water (H₂O). masterorganicchemistry.com The elimination of a water molecule results in the formation of a resonance-stabilized iminium ion, (naphthalen-2-yl)methaniminium. wikipedia.org

Cyanide Addition: The highly electrophilic iminium ion is then attacked by the cyanide ion (CN⁻). wikipedia.org This nucleophilic addition to the imine carbon creates a new carbon-carbon bond and yields the final product, this compound. masterorganicchemistry.comnrochemistry.com

Organocatalysis offers a metal-free approach to the Strecker reaction, often enabling enantioselective synthesis. mdpi.com In the context of forming this compound, a chiral organocatalyst would be employed to control the stereochemistry of the cyanide addition.

A common proposed mechanism involves a bifunctional catalyst, such as a chiral thiourea (B124793), squaramide, or amine-based catalyst, which can activate both the electrophile (imine) and the nucleophile (cyanide source) simultaneously. mdpi.com

Imine Activation: The catalyst, through hydrogen bonding, coordinates to the nitrogen atom of the imine derived from 2-naphthaldehyde. This interaction increases the imine's electrophilicity and locks it into a specific conformation.

Nucleophile Activation/Delivery: Simultaneously, a basic site on the catalyst can interact with the cyanide source (e.g., hydrogen cyanide, HCN, generated in situ), enhancing its nucleophilicity. The catalyst then delivers the cyanide ion to one face of the activated imine, leading to the preferential formation of one enantiomer of the product.

For example, a chiral squaramide-based catalyst can form two hydrogen bonds with the imine nitrogen, while a tertiary amine moiety on the catalyst can deprotonate HCN to generate a catalyst-bound cyanide ion, which is then delivered stereoselectively. mdpi.com This dual activation model provides a low-energy transition state for the enantioselective formation of the C-CN bond.

While not a standard route for the synthesis of this compound from 2-naphthaldehyde, C-H activation represents a modern strategy for forming C-CN bonds on aromatic systems like naphthalene (B1677914). researchgate.net This pathway typically requires a directing group (DG) to achieve regioselectivity. sigmaaldrich.comnih.gov

A hypothetical mechanistic pathway for a related cyanation on the naphthalene ring involves these key steps:

Coordination: A transition metal catalyst, commonly palladium(II) or rhodium(III), coordinates to a directing group attached to the naphthalene substrate. researchgate.net

C-H Activation/Cyclometalation: The catalyst is brought into proximity of a specific C-H bond (e.g., at the C1 or C3 position of the naphthalene ring). An intramolecular C-H bond cleavage occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a stable metallacyclic intermediate. researchgate.net

Cyanation: The metallated carbon is then functionalized by a cyanating agent. This step can occur through various mechanisms, including oxidative addition of a cyanating agent followed by reductive elimination, or direct reaction with an electrophilic cyanide source.

Catalyst Regeneration: The final step involves the release of the cyanated product and regeneration of the active catalyst.

This approach is powerful for functionalizing the naphthalene core but is generally used for direct arylnitrile synthesis rather than for creating the specific α-aminonitrile structure from an aldehyde precursor. researchgate.net

Palladium catalysts are highly effective for cyanation reactions, particularly in the context of three-component Strecker-type syntheses. organic-chemistry.org In the formation of this compound, a palladium(II) complex can act as a Lewis acid catalyst. organic-chemistry.org

The proposed mechanism differs from the traditional cross-coupling cycle and instead focuses on activating the intermediate imine:

Imine Formation: As in the classical Strecker reaction, 2-naphthaldehyde and an amine condense to form the corresponding imine.

Lewis Acid Activation: The palladium catalyst, for example, a Pd(II) complex, coordinates to the nitrogen atom of the imine. This coordination withdraws electron density from the imine, making the imine carbon significantly more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), attacks the activated imine. The Pd catalyst facilitates this step by lowering the activation energy.

Product Formation and Catalyst Turnover: Following the cyanide addition, the resulting palladium-coordinated product is released, and the palladium catalyst is regenerated to participate in another catalytic cycle.

It is crucial to distinguish this from the more common palladium-catalyzed cyanation of aryl halides, which follows a different mechanistic cycle (oxidative addition of the aryl halide to Pd(0), cyanide exchange, and reductive elimination to form an aryl nitrile). nih.govnih.gov While that pathway is vital for synthesizing compounds like 2-naphthonitrile (B358459) from 2-chloronaphthalene (B1664065), the Lewis-acidic pathway is the relevant one for the three-component synthesis of this compound. organic-chemistry.orgresearchgate.net

The choice of solvent and reaction conditions can have a profound impact on the mechanism, rate, and selectivity of the formation of this compound.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states.

Protic Solvents (e.g., Methanol (B129727), Water): These solvents can stabilize charged intermediates like the iminium ion through hydrogen bonding, potentially accelerating the rate of imine formation. However, they can also solvate the cyanide nucleophile, reducing its reactivity. In asymmetric variants, protic solvents can dramatically influence the diastereomeric ratio of the products by interacting with the catalyst-substrate complex. researchgate.net

Aprotic Solvents (e.g., Dichloromethane, Toluene): Non-polar aprotic solvents may favor different transition state geometries compared to protic solvents, leading to changes in stereoselectivity in catalyzed reactions. researchgate.netnih.gov For instance, certain asymmetric Strecker reactions show a complete reversal of diastereoselectivity when switching from a protic solvent like isopropanol (B130326) to an aprotic one like chloroform. nih.gov

Reaction Condition Impact: Temperature, pressure, and the nature of the reactants also play critical roles.

Cyanide Source: The choice of cyanide source (e.g., gaseous HCN, KCN, NaCN, or TMSCN) affects the reaction. nrochemistry.com TMSCN is often used in organocatalyzed reactions in aprotic solvents, while alkali metal cyanides are common in aqueous or protic media. researchgate.net The use of K₃[Fe(CN)₆] under mechanochemical conditions represents a safer, solvent-free alternative that proceeds by the in-situ generation of HCN. nih.gov

Temperature: Higher temperatures generally increase reaction rates but can negatively impact the enantioselectivity of catalyzed reactions by providing enough energy to overcome the small difference between the transition states leading to the major and minor enantiomers.

Additives: In palladium-catalyzed cyanations, additives can prevent catalyst deactivation. For example, certain amines can act as co-catalysts that prevent excess cyanide from poisoning the palladium center. nih.gov In other cases, water generated in situ can act as a promoter, aiding the release of HCN from TMSCN. nih.gov

The following table summarizes the general impact of these factors:

ParameterEffect on Mechanistic Trajectory
Solvent Polarity Influences stability of charged intermediates (e.g., iminium ion). Higher polarity can favor imine formation but may decrease nucleophilicity of CN⁻.
Solvent Protic vs. Aprotic Can dramatically alter stereoselectivity in asymmetric catalysis by changing transition state solvation and hydrogen bonding networks. researchgate.netnih.gov
Temperature Affects reaction rate and catalyst selectivity. Higher temperatures can decrease enantiomeric excess in asymmetric reactions.
Cyanide Source Determines necessary solvent system and reaction conditions (e.g., TMSCN in organic solvents vs. KCN in aqueous media).
Catalyst/Additives Can switch the mechanism (e.g., uncatalyzed vs. Lewis acid catalysis) and prevent side reactions or catalyst deactivation. nih.gov

Transformation and Derivatization Reactions of 2 Amino 2 Naphthalen 2 Yl Acetonitrile

Hydrolysis to Naphthyl-Substituted α-Amino Acids

The hydrolysis of the nitrile moiety in α-aminonitriles to a carboxylic acid is a cornerstone of the Strecker amino acid synthesis, yielding α-amino acids. nih.govorganic-chemistry.orgwikipedia.org This transformation converts 2-Amino-2-(naphthalen-2-yl)acetonitrile into 2-amino-2-(naphthalen-2-yl)acetic acid, a non-proteinogenic amino acid.

The hydrolysis can be catalyzed by either acid or base. chemistrysteps.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the nitrile carbon for attack by water. wikipedia.org This is followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. wikipedia.orgchemistrysteps.com Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

However, the hydrolysis of sterically hindered nitriles can be challenging under standard conditions. arkat-usa.orgchemicalforums.com For instance, attempts to hydrolyze the sterically demanding 2-aminoadamantane-2-carbonitrile (B14904040) directly with mineral acids or alkali were reported to be unsuccessful. An effective alternative involves the prior acylation of the amino group. Benzoylation of the amino group, followed by acid hydrolysis, successfully converted the nitrile to the corresponding α-benzamido acid, which could then be deprotected to the desired α-amino acid. This assisted hydrolysis suggests a potential pathway for the efficient conversion of this compound to its corresponding amino acid.

Table 1: Representative Hydrolysis and Related Reactions

Starting MaterialReagents/ConditionsProductDescriptionReference
α-AminonitrileH3O+ or OH-, H2Oα-Amino acidGeneral hydrolysis step of the Strecker synthesis. organic-chemistry.orgwikipedia.org organic-chemistry.orgwikipedia.org
2-Aminoadamantane-2-carbonitrile1. Benzoyl chloride 2. H3O+2-Benzamidoadamantane-2-carboxylic acidAn assisted hydrolysis method for sterically hindered aminonitriles. researchgate.net

Conversion to Amides and Diamines

The nitrile group of this compound can be partially hydrolyzed to form the corresponding α-amino amide, 2-amino-2-(naphthalen-2-yl)acetamide. This reaction typically occurs as an intermediate step during the complete hydrolysis to the carboxylic acid but can be isolated under controlled conditions. wikipedia.orgchemistrysteps.com The existence of 2-amino-N-(naphthalen-2-yl)acetamide is confirmed by its commercial availability, although specific synthesis from the nitrile is not detailed. chemextension.com

Alternatively, the nitrile group can be reduced to a primary amine, transforming the α-aminonitrile into a 1,2-diamine. The reduction of this compound would yield 1-(naphthalen-2-yl)ethane-1,2-diamine. This conversion is typically achieved using reducing agents capable of reducing nitriles, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For example, the reduction of various nitriles to primary amines is a well-established synthetic method. mdpi.com A study on the synthesis of 1,2-substituted ethane-1,2-diamines employed sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) for the reductive amination of aldehydes, a related transformation. researchgate.net

Table 2: Amide and Diamine Formation Reactions

Starting MaterialTransformationProductTypical ReagentsReference
This compoundPartial Hydrolysis2-Amino-2-(naphthalen-2-yl)acetamideControlled H3O+ or H2O2/OH- chemistrysteps.comresearchgate.net
This compoundNitrile Reduction1-(Naphthalen-2-yl)ethane-1,2-diamineLiAlH₄, Catalytic Hydrogenation (e.g., H₂/Raney Ni) mdpi.com

Cyclization Reactions to Nitrogen-Containing Heterocycles

The dual functionality of α-aminonitriles makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.gov The amino and nitrile groups can react with external reagents or intramolecularly to form various ring systems.

One common transformation is the synthesis of imidazoles. A general method involves the condensation of an aminonitrile with an aldehyde to form substituted imidazoles. researchgate.net Another approach involves the reaction of α-aminonitriles with aminothiols, like cysteine, which initially form thiazolines that can be precursors to other heterocycles or dipeptides. nih.gov While specific examples starting from this compound are not prominent in the literature, these established routes represent potential pathways for its conversion into naphthalene-substituted imidazoles and related structures. researchgate.netrsc.org For instance, the synthesis of 1H-imidazole derivatives has been achieved through the acid-mediated transformation of 5-amino-1,2,3-triazoles, which themselves can be derived from nitriles. nih.gov

Hydantoins are another important class of heterocycles. The Bucherer-Bergs reaction, which synthesizes hydantoins from a ketone, ammonium (B1175870) carbonate, and a cyanide source, is related but does not start from the α-aminonitrile. nih.gov However, synthetic routes to 5-substituted hydantoins from various precursors are known, indicating potential, though likely multi-step, pathways from this compound. nih.gov

Table 3: Potential Cyclization Reactions

Target HeterocycleGeneral Approach from α-AminonitrileDescriptionReference
ImidazoleCondensation with an aldehyde.A known method for the synthesis of substituted imidazoles from aminonitriles. researchgate.net researchgate.net
Thiazoline/ThiazoleReaction with an aminothiol (B82208) (e.g., cysteine).α-Aminonitriles react with aminothiols to form 5-membered ring heterocycles. nih.gov nih.gov
HydantoinIndirect; potentially via hydrolysis to amino acid followed by reaction with isocyanate.Direct conversion is not standard; typically synthesized via Bucherer-Bergs reaction from a ketone. nih.gov nih.govnih.gov

Nucleophilic Additions and Substitutions Involving the Nitrile Moiety

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by strong nucleophiles. This reaction is particularly useful for forming new carbon-carbon bonds.

A prominent example is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). masterorganicchemistry.com These reagents add to the nitrile to form an intermediate imine salt. youtube.com Subsequent aqueous workup with acid hydrolyzes the imine to a ketone. masterorganicchemistry.com Therefore, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would be expected to yield 1-amino-1-(naphthalen-2-yl)propan-2-one. This reaction provides a direct route to α-amino ketones. The reaction is generally effective, although the presence of the acidic N-H protons of the amino group would require the use of at least two equivalents of the organometallic reagent.

Table 4: Nucleophilic Addition to the Nitrile Group

NucleophileReaction ConditionsIntermediate ProductFinal Product (after hydrolysis)Reference
Grignard Reagent (R-MgX)1. Anhydrous ether or THF 2. H3O+ workupImine saltα-Amino ketone masterorganicchemistry.comyoutube.com
Organolithium (R-Li)1. Anhydrous ether or THF 2. H3O+ workupImine saltα-Amino ketone masterorganicchemistry.com

Functional Group Interconversions at the Amino Center

The primary amino group of this compound is nucleophilic and readily undergoes various functional group interconversions, most notably acylation and alkylation.

N-Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-[1-cyano-1-(naphthalen-2-yl)ethyl]acetamide. This reaction is often performed in the presence of a base to neutralize the acid byproduct. nih.govmdpi.com The N-acylated α-aminonitriles are an important class of compounds, known to be mechanism-based inhibitors of certain proteases. nih.govacs.org N-benzoylation is another common transformation, which can also serve to facilitate the hydrolysis of the nitrile group, as mentioned previously. researchgate.netscielo.org.mx

N-Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. Mono-N-alkylation of α-aminoacetonitriles has been reported as a route to unsymmetrical secondary amines. organic-chemistry.org Reductive amination, reacting the aminonitrile with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. More direct methods using alkyl halides can also be employed, often requiring a base to deprotonate the primary amine, enhancing its nucleophilicity.

Table 5: Reactions at the Amino Center

Reaction TypeReagent(s)Product TypeExample ProductReference
N-AcetylationAcetyl chloride or Acetic anhydride, BaseN-Acetyl derivativeN-[1-Cyano-1-(naphthalen-2-yl)ethyl]acetamide nih.govmdpi.com
N-BenzoylationBenzoyl chloride, BaseN-Benzoyl derivativeN-[1-Cyano-1-(naphthalen-2-yl)ethyl]benzamide researchgate.netscielo.org.mx
N-AlkylationAlkyl halide, BaseN-Alkyl derivative2-(Alkylamino)-2-(naphthalen-2-yl)acetonitrile organic-chemistry.org
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl derivative2-(Alkylamino)-2-(naphthalen-2-yl)acetonitrile orientjchem.org

Application As a Synthetic Intermediate in Complex Molecular Architectures

Precursor to Naphthyl-Containing Amino Acids and Peptides

The most direct and widely exploited application of 2-Amino-2-(naphthalen-2-yl)acetonitrile is its function as a precursor for α-amino acids bearing a naphthalene (B1677914) side chain. The classic pathway for this transformation involves the hydrolysis of the nitrile group under acidic or basic conditions, which converts it into a carboxylic acid, thereby forming the amino acid (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid or its analogues. mdpi.com This process is a foundational step in synthesizing non-natural amino acids that are not found in biological systems.

The incorporation of the naphthalene group is a strategic choice to enhance the properties of peptides. researchgate.net The large, hydrophobic, and aromatic surface of the naphthalene ring can promote π-π stacking interactions, which helps to stabilize specific secondary structures, such as helices or sheets, within a peptide chain. bldpharm.com For instance, the unnatural amino acid 3-(2-naphthyl)-alanine (Nal), derived from this aminonitrile, has been incorporated into peptide sequences to facilitate the self-assembly of molecules into hydrogels. researchgate.net These interactions are crucial for designing novel biomaterials and bioactive molecules. researchgate.net Research has demonstrated that peptides containing naphthyl groups can form organized structures like nanotubes, highlighting the role of these aromatic side chains in directing molecular assembly. organic-chemistry.org

Table 1: Synthesis of Naphthyl-Containing Amino Acids and Peptides

Precursor Key Transformation Product Class Notable Application
This compound Nitrile Hydrolysis α-Amino Acids (e.g., 3-(2-naphthyl)-alanine) Introduction of non-natural residues into peptides. mdpi.com
Naphthyl-containing Amino Acids Solid Phase Peptide Synthesis (SPPS) Peptides, Mini-Proteins Stabilization of secondary structures (e.g., π-helices) via π-π stacking. researchgate.netbldpharm.com
Naphthyl-containing Amino Acids Conjugation Chemistry Bioactive Hydrogelators Enhancing aromatic interactions for molecular self-assembly in water. researchgate.net

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The dual functionality of the α-aminonitrile scaffold makes this compound a valuable starting material for constructing nitrogen-containing heterocyclic compounds. The amine and nitrile groups can undergo a variety of cyclization reactions to form rings of different sizes and functionalities.

One prominent example is the synthesis of piperazine (B1678402) derivatives. Research has shown that α-quaternary α-aminonitriles can be converted into spirocyclic 2,6-dioxopiperazines through a sequence involving hydration of the cyano group followed by a base-mediated cyclization. uni.lu This methodology provides a pathway to complex heterocyclic structures from simple amino acid-derived aminonitriles. uni.lu Although the specific application to the Trp-derived aminonitrile led to a more complex tetracyclic indoline (B122111) derivative, the underlying principle demonstrates the potential for this compound to participate in similar intramolecular cyclization reactions, yielding naphthalene-substituted heterocyclic systems. uni.lu

Intermediate in the Formation of Naphthalene-Based Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and metal nodes or organic nodes, respectively. While amino-functionalized linkers and naphthalene-based dicarboxylic acids are common building blocks for MOFs, the direct use of this compound as a primary intermediate in this context is not extensively documented. core.ac.ukrsc.org

The synthesis of MOFs typically requires specific functional groups on the organic linker, most commonly carboxylates, that can coordinate effectively with metal ions. core.ac.ukrsc.org The aminonitrile itself, with its primary amine and nitrile group, is less suited for direct use as a linker in typical MOF synthesis. However, it can be considered a precursor to a suitable linker. For example, hydrolysis of this compound would yield a naphthyl-containing amino acid. Amino acids and their derivatives are well-established as bio-ligands for constructing "bio-MOFs". core.ac.uk Therefore, while not a direct intermediate, the compound is chemically upstream from molecules that are suitable for creating naphthalene-based organic frameworks.

Building Block for Advanced Chemical Synthesis

Beyond its role in preparing amino acids and heterocycles, this compound serves as a versatile building block for more advanced chemical synthesis. The α-aminonitrile moiety is a valuable synthon because it can be transformed into a variety of other functional groups. researchgate.net The Strecker reaction, which is often used to produce α-aminonitriles, is a key multi-component reaction that provides access to these useful intermediates from simple aldehydes. mdpi.comresearchgate.net

The compound is a precursor in the synthesis of various pharmaceutical intermediates. For example, the related compound 2-naphthylacetonitrile (B189437) is a known raw material for producing (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a compound with applications in treating central nervous system disorders. sigmaaldrich.com The presence of both a nucleophilic amine and an electrophilic (upon activation) nitrile group allows for a diverse range of subsequent chemical modifications, making it a valuable starting point for the synthesis of complex, biologically active molecules. researchgate.net

Strategy for Enhancing Molecular Diversity via α-Aminonitrile Scaffolds

The α-aminonitrile framework is a powerful tool in diversity-oriented synthesis, a strategy used in drug discovery to create large collections, or "libraries," of structurally diverse small molecules for biological screening. uni.lu The Strecker synthesis, being a three-component reaction (aldehyde, amine, cyanide source), is inherently suited for creating molecular diversity. mdpi.comorganic-chemistry.org By systematically varying the aldehyde and amine components, a wide array of α-aminonitriles can be generated.

Using 2-naphthaldehyde (B31174) as the aldehyde component leads specifically to the this compound scaffold. This scaffold can then be further diversified. The amino group can be acylated, alkylated, or incorporated into larger structures, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. uni.lu This strategy allows chemists to rapidly generate a library of related but distinct molecules, all featuring the naphthalene core, thereby systematically exploring the chemical space around this privileged structure to find new compounds with desired biological activities. mdpi.comuni.lu

Advanced Synthetic Strategies and Catalysis in Naphthyl α Amino Nitrile Chemistry

Photocatalytic Approaches to α-Cyanation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions for transformations that are otherwise difficult to achieve. rsc.orgmdpi.com The α-cyanation of imines or the direct C-H cyanation of amines to form compounds like 2-Amino-2-(naphthalen-2-yl)acetonitrile can be achieved through photoredox catalysis. mdpi.comresearchgate.net

This approach typically involves a photocatalyst, a light source (often visible light LEDs), and a cyanide source. rsc.orgresearchgate.net Ruthenium(II) polypyridyl complexes and organic dyes like Eosin Y are commonly employed as photocatalysts due to their favorable redox potentials and ability to absorb visible light. rsc.orgmdpi.comnih.gov

The general mechanism for photocatalytic cyanation often proceeds via one of two pathways:

Oxidative Quenching Cycle: The excited photocatalyst oxidizes a substrate, such as a tertiary amine, to form a radical cation. This intermediate can then be trapped by a cyanide nucleophile.

Reductive Quenching Cycle: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce an imine, formed in situ from an aldehyde (like 2-naphthaldehyde) and an amine, to generate a radical anion intermediate which subsequently reacts. mdpi.com

For instance, a one-pot preparation of α-amino nitriles from amines has been developed using Ru(II) polypyridyl complexes as photosensitizers. rsc.org This method involves the photooxidation of the amine to an imine intermediate, followed by its cyanation. rsc.org The process can be driven by singlet oxygen generated during the photocatalytic cycle. rsc.org Another strategy involves the photocatalytic reduction of imines to generate radical anion intermediates, which can then engage in further reactions. mdpi.com This single-electron reduction can be challenging for neutral imines but can be facilitated by the addition of a Lewis or Brønsted acid. mdpi.com

The choice of photocatalyst is critical. Eosin Y, a low-cost and environmentally benign organic dye, is an effective alternative to expensive and toxic heavy metal catalysts. mdpi.comnih.gov It operates through both oxidative and reductive quenching cycles, with its catalytically active forms being the monoanionic (EY3) and dianionic (EY4) species. nih.gov The reaction conditions, particularly pH, must be controlled to ensure the catalyst is in its active form. nih.govnih.gov

Catalyst TypeExampleTypical ConditionsMechanistic Pathway
Ruthenium Complex [Ru(bpy)₂(N^N)]Cl₂Visible Light (e.g., Blue LEDs), Acetonitrile (B52724), Room TempSinglet Oxygen Mediated Photooxidation
Organic Dye Eosin YVisible Light (e.g., Green LEDs), Various SolventsOxidative or Reductive Quenching Cycles

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. numberanalytics.com These benefits are particularly relevant for the synthesis of α-amino nitriles, which often involves highly toxic and hazardous reagents like cyanide salts or azides. numberanalytics.com

The synthesis of nitriles from aldehydes via the Schmidt reaction has been successfully adapted to a continuous-flow microreactor system. researchgate.net In a typical setup, a solution of the aldehyde (e.g., 2-naphthaldehyde) and an acid promoter like trifluoromethanesulfonic acid in a solvent such as acetonitrile is pumped and mixed with a stream of a cyanide or azide (B81097) source (e.g., trimethylsilyl (B98337) azide, TMSN₃) in a microreactor coil. researchgate.net The extremely short residence times, often on the order of seconds, and the small reaction volume within the reactor at any given time dramatically improve the safety profile of the reaction. researchgate.net

Key advantages of using flow chemistry for this synthesis include:

Enhanced Safety: The in-situ generation and immediate consumption of hazardous intermediates like hydrazoic acid (HN₃) minimizes risks. numberanalytics.com

Rapid Optimization: The ability to quickly vary parameters such as temperature, pressure, and residence time allows for rapid process optimization.

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges associated with scaling up batch reactions. numberanalytics.com

High Yields and Purity: The precise control over reaction conditions often leads to cleaner reactions and higher yields of the desired product, such as this compound. researchgate.net

Automated synthesis platforms have also been developed for the production of radiolabeled amino acids using the Strecker reaction, demonstrating the robustness and reliability of continuous processing for these chemistries. nih.gov

Green Chemistry Principles in Aminonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound via the Strecker reaction can be evaluated and improved through this lens.

The classical Strecker reaction, being a one-pot, three-component reaction (aldehyde, amine, cyanide), inherently aligns with the principle of Atom Economy . acs.orgnih.gov It efficiently combines multiple building blocks into a complex molecule in a single step. nih.gov However, its traditional reliance on highly toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN) is a major environmental and safety concern. numberanalytics.comnumberanalytics.com

Modern approaches have focused on several green improvements:

Safer Cyanide Sources: Replacing traditional cyanides with less toxic alternatives is a key goal. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a viable, safer, and more environmentally friendly cyanide source. rsc.org Acetone (B3395972) cyanohydrin has also been used as a milder cyanide donor in catalyst-free water-based systems. researchgate.net

Benign Solvents: Shifting from hazardous organic solvents to greener alternatives is crucial. Water has been successfully used as a reaction medium for the Strecker reaction, acting as an inexpensive, non-toxic, and environmentally friendly solvent. tandfonline.comnih.gov In some cases, water can mediate the reaction without the need for any additional catalyst. tandfonline.com

Solvent-Free Conditions: Eliminating the solvent entirely represents an even greener approach. Solvent-free Strecker reactions have been developed, often facilitated by grinding or using a catalytic amount of a solid-supported catalyst. mdpi.comrsc.orgrsc.org This simplifies work-up, reduces waste, and lowers costs. rsc.org

By incorporating these strategies, the synthesis of α-amino nitriles can be made significantly safer and more sustainable. nih.gov

Green Chemistry PrincipleApplication in Aminonitrile SynthesisExample
Prevention/Use of Safer Chemicals Replacing highly toxic HCN or KCN.Use of potassium hexacyanoferrate(II) or acetone cyanohydrin. rsc.orgresearchgate.net
Safer Solvents and Auxiliaries Eliminating hazardous organic solvents.Performing the reaction in water or under solvent-free conditions. tandfonline.comrsc.org
Catalysis Using small amounts of catalysts instead of stoichiometric reagents.Indium powder in water or organocatalysts like thiourea (B124793) derivatives. mdpi.comnih.gov
Atom Economy Maximizing the incorporation of reactant atoms into the final product.The inherent nature of the three-component Strecker reaction. nih.gov

Development of Recyclable Catalytic Systems

The development of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. For the synthesis of this compound, various recyclable catalytic systems have been investigated to improve economic viability and reduce waste.

Heterogeneous catalysts are particularly advantageous due to their ease of separation via filtration. Key examples include:

Metal-Organic Frameworks (MOFs): These are crystalline porous materials with high surface areas and tunable active sites. MOFs with coordinatively unsaturated metal centers or functionalized organic linkers have been shown to be highly effective and recyclable catalysts for the Strecker reaction, often under solvent-free conditions. researchgate.netacs.orgacs.org For example, an indium-based MOF has demonstrated excellent catalytic activity and can be reused without significant loss of performance. acs.org

Supported Catalysts: Active catalytic species can be immobilized on solid supports. SBA-15, a mesoporous silica (B1680970) material, functionalized with sulfonic acid groups, serves as a highly powerful and recyclable catalyst for the Strecker reaction of ketones under solvent-free conditions. rsc.org Similarly, catalysts supported on polymers or clay (like Montmorillonite KSF) have also been employed. organic-chemistry.orgderpharmachemica.com

Magnetically Separable Catalysts offer a convenient method for catalyst recovery using an external magnet.

Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles can be coated with silica and functionalized with catalytic groups (e.g., sulfonic acids, ureas). mdpi.comderpharmachemica.com These catalysts have been used for the synthesis of α-aminonitriles in high yields and can be recycled multiple times (e.g., seven times) with no significant drop in efficiency. mdpi.com

The reusability of these catalysts not only makes the process more economical by preserving expensive components but also simplifies product purification, contributing to a more sustainable synthetic protocol. jocpr.com

Catalyst SystemSupport/Core MaterialSeparation MethodReported Reusability
Metal-Organic Framework (MOF) Indium-based frameworkFiltrationMultiple cycles with sustained activity acs.org
Supported Sulfonic Acid SBA-15 Mesoporous SilicaFiltrationMultiple cycles rsc.org
Magnetic Nanoparticle Catalyst Fe₃O₄ (Iron Oxide)External MagnetUp to 7 cycles without loss of efficiency mdpi.com
Cobalt Complex / Uranyl Acetate -Precipitation/FiltrationAt least 4 consecutive runs jocpr.comjocpr.com

Theoretical and Computational Investigations of 2 Amino 2 Naphthalen 2 Yl Acetonitrile and Its Reactions

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of α-aminonitriles. By utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the molecular geometry of 2-Amino-2-(naphthalen-2-yl)acetonitrile in the gas phase. These calculations typically reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the molecule.

Optimized geometry calculations show that the naphthalene (B1677914) moiety, the amino group, and the nitrile group attached to the central chiral carbon atom adopt a specific spatial orientation to minimize steric hindrance and optimize electronic interactions. The planarity of the naphthalene ring is a dominant feature, while the tetrahedral geometry around the central carbon is slightly distorted due to the different electronic and steric demands of the substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Calculated Value
Bond Length C-CN ~1.47 Å
C-NH₂ ~1.46 Å
C-Naphthyl ~1.51 Å
C≡N ~1.16 Å
Bond Angle N-C-C (Naphthyl) ~109.5°
H₂N-C-CN ~110.0°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is typically localized on the electron-rich regions, often involving the π-system of the naphthalene ring and the lone pair of the amino group. The LUMO, conversely, is generally centered on the antibonding orbitals, particularly the C≡N group, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 2: Calculated FMO Energies and Related Properties (Illustrative Data)

Property Value (eV)
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In the MEP map of this compound, distinct regions of electrostatic potential are observed.

The most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the nitrile group and the nitrogen of the amino group, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is typically found around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. The MEP map visually confirms the insights gained from FMO analysis and helps in understanding intermolecular interactions.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the reaction pathways of α-aminonitriles. For instance, in the Strecker synthesis of this compound, DFT calculations can elucidate the mechanism by identifying the transition states and intermediates. This includes modeling the initial nucleophilic attack of the cyanide ion on the imine intermediate.

By calculating the energy profiles of potential reaction coordinates, researchers can determine the activation energies for each step. The geometry of the transition states can be optimized, providing a detailed picture of the bond-breaking and bond-forming processes. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. These computational studies can also explore the role of catalysts in lowering the activation barriers of the transition states.

Spectroscopic Property Predictions via Computational Methods (e.g., NMR, Vibrational Frequencies)

DFT and other computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: Theoretical calculations of the vibrational spectrum (IR and Raman) for this compound can be performed. The characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature, typically predicted in the 2240-2260 cm⁻¹ region. Similarly, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ range.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that aids in the assignment of experimental peaks. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies (Illustrative Data)

Functional Group Mode Calculated Frequency (cm⁻¹)
-NH₂ Symmetric Stretch ~3350
Asymmetric Stretch ~3450
-C≡N Stretch ~2250

Conformational Analysis and Stereochemical Prediction

The presence of a chiral center in this compound means that it can exist as two enantiomers (R and S). Furthermore, rotation around the single bonds gives rise to various conformers. Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them.

By calculating the relative energies of different staggered and eclipsed conformations, particularly concerning the rotation of the amino and naphthyl groups around the central carbon, the most stable, low-energy conformer can be identified. This information is crucial for understanding the molecule's preferred shape, which influences its biological activity and interaction with other chiral molecules. Computational methods can also be used to predict the stereochemical outcome of reactions, for example, by modeling the transition states leading to the R and S enantiomers and determining which pathway is energetically more favorable.

Future Research Directions and Unexplored Avenues

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of enantiomerically pure 2-Amino-2-(naphthalen-2-yl)acetonitrile is of paramount importance, as the biological activity of its derivatives is often stereospecific. A major focus for future research lies in the discovery and development of novel catalytic systems that can afford high enantioselectivity and chemical yields. This includes the design of new chiral organocatalysts, transition metal complexes, and biocatalysts such as enzymes. High-throughput screening of catalyst libraries could accelerate the identification of optimal catalysts for the asymmetric Strecker reaction or other enantioselective routes. Moreover, research into catalysts that are recoverable and reusable would significantly enhance the economic and environmental viability of the synthesis.

Mechanistic Studies of Under-Explored Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic protocols and designing new ones. While the general mechanism of the Strecker reaction is known, detailed kinetic and computational studies on the specific reaction involving 2-naphthaldehyde (B31174) could reveal subtle electronic and steric effects that influence reaction rates and selectivity. Investigating potential side reactions and the intermediates involved can lead to strategies for their suppression, thereby improving the purity and yield of the desired product. In-situ spectroscopic techniques, such as NMR and IR, could provide valuable real-time data on the reaction progress and the species present in the reaction mixture.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Future research should explore the adaptation of synthetic routes to this compound for flow chemistry platforms. This would involve the development of robust and stable catalytic systems suitable for continuous operation and the optimization of reaction parameters such as flow rate, temperature, and reactant concentrations. The integration of online monitoring and automated feedback loops could enable real-time process control and optimization, leading to a more efficient and reproducible synthesis.

Expansion of Synthetic Utility towards Underexplored Molecular Classes

While this compound is a known precursor to certain amino acids and heterocycles, its full synthetic potential remains to be unlocked. Future research should focus on exploring its utility in the synthesis of novel and structurally diverse molecular classes. This could include its use as a building block in the synthesis of complex natural products, peptidomimetics, and novel scaffolds for medicinal chemistry. The development of new transformations of the amino and nitrile functionalities could open up new avenues for molecular diversification.

Advanced Computational Modeling for De Novo Design and Reaction Prediction

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and development of new synthetic methodologies and molecules. Future research should leverage advanced computational modeling to predict the reactivity and selectivity of different catalytic systems for the synthesis of this compound. De novo design algorithms could be employed to propose novel catalyst structures with enhanced performance. Furthermore, computational models can be used to predict the properties of novel derivatives of this compound, guiding synthetic efforts towards molecules with desired biological or material properties.

Q & A

Q. What are the primary synthetic routes for 2-Amino-2-(naphthalen-2-yl)acetonitrile, and how do reaction conditions influence yield?

  • Answer : Two common methods are: (i) Condensation of 2-naphthaldehyde with ammonium acetate and potassium cyanide in ethanol, forming an imine intermediate that undergoes cyanation . (ii) Use of glycolonitrile derivatives with substituted anilines under basic conditions . Key factors include solvent polarity (ethanol vs. THF), temperature (60–80°C), and catalyst choice. Yields vary due to steric hindrance from the naphthalene ring, requiring extended reaction times (8–12 hrs) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :
  • NMR : ¹H/¹³C NMR to confirm the amino group (δ ~3.5–4.0 ppm) and nitrile carbon (δ ~115–120 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar naphthalene derivatives .
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., hydrolysis to amides) .

Q. How can purification challenges due to polar byproducts be addressed?

  • Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively separates the nitrile from polar impurities. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in ethanol .

Advanced Research Questions

Q. What computational methods optimize reaction pathways for derivatives of this compound?

  • Answer : Quantum mechanical calculations (DFT) predict transition states for imine-to-nitrile conversion, while molecular docking identifies steric clashes in naphthalene-containing intermediates . Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., CuCN for cyanation) .

Q. How do steric and electronic effects of the naphthalene ring influence reactivity in cross-coupling reactions?

  • Answer : The naphthalene ring’s electron-withdrawing nature deactivates the nitrile group, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura) with strong bases (Cs₂CO₃) and elevated temperatures (100–120°C) . Steric hindrance at the 2-position slows nucleophilic substitutions, favoring electrophilic aromatic substitution at the 6-position .

Q. What strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies in antimicrobial assays (e.g., MIC values) arise from variations in bacterial strains or solvent systems (DMSO vs. aqueous buffers). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility .

Q. How can in vitro metabolic stability be assessed for drug development studies?

  • Answer : Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS detects metabolites like 2-amino-2-(naphthalen-2-yl)acetic acid, formed via nitrile hydrolysis. Co-administration with CYP inhibitors (e.g., ketoconazole) identifies metabolic pathways .

Methodological Considerations

Q. What experimental controls are critical in studying enzyme inhibition by this compound?

  • Answer : Include (i) a nitrile-free analog to isolate the role of the CN group, (ii) a time-dependent inactivation assay to distinguish reversible vs. irreversible binding, and (iii) positive controls (e.g., known nitrile-based inhibitors like aliskiren) .

Q. How can solvent effects on photophysical properties be quantified?

  • Answer : UV-Vis spectroscopy in solvents of varying polarity (cyclohexane to DMSO) reveals bathochromic shifts due to naphthalene’s π→π* transitions. Fluorescence quenching studies with iodide ions assess accessibility of the amino group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.